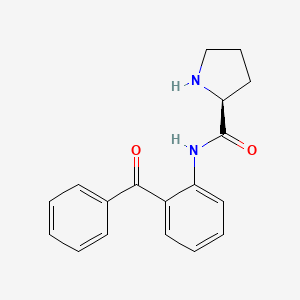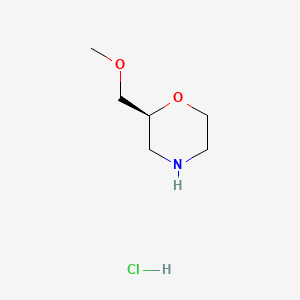![molecular formula C15H20N2O2 B599956 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 151096-96-7](/img/structure/B599956.png)
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one” is a chemical compound with the molecular formula C15H20N2O2 . It has a molecular weight of 260.34 .
Molecular Structure Analysis
The InChI code for “4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one” is 1S/C15H20N2O2/c18-14-11-19-15 (6-8-16-9-7-15)12-17 (14)10-13-4-2-1-3-5-13/h1-5,16H,6-12H2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthetic Applications
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This compound serves as a key intermediate in the manufacture of various pharmaceuticals, illustrating the utility of complex organic synthesis in drug development. The research demonstrates a practical method for the preparation of this biphenyl derivative, highlighting the importance of finding efficient pathways for the synthesis of medically relevant compounds (Qiu et al., 2009).
Biological Activity of Heterocyclic Systems
Biological Activity of Heterocyclic Systems Based on Functionally Substituted 1,3,4-Thia(oxa)diazoles : This review underscores the pharmacological potential of heterocyclic compounds, including those related to the core structure of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. Such compounds are recognized for their broad pharmacological activities, suggesting a rich area for the development of new therapeutics (Lelyukh, 2019).
Environmental Impact and Treatment
Environmental Occurrence, Fate, and Transformation of Benzodiazepines in Water Treatment : This study details the environmental persistence of benzodiazepine derivatives, touching on the broader context of chemical stability and environmental fate of complex organic molecules. Although not directly related to the specific compound , this research highlights the necessity of considering the environmental implications of pharmaceuticals and related compounds (Kosjek et al., 2012).
Chromones as Radical Scavengers
Chromones and Their Derivatives as Radical Scavengers : This review presents the antioxidant properties of chromones, a class of compounds related to the structural motifs in 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. The research suggests the potential of these compounds in developing treatments that mitigate oxidative stress, which is a mechanism implicated in various diseases (Yadav et al., 2014).
Antimicrobial Agents and Pharmacological Properties
Benzofuran An Emerging Scaffold for Antimicrobial Agents
: This paper reviews the antimicrobial properties of benzofuran derivatives, highlighting their potential in addressing antibiotic resistance. Given the structural complexity and diversity of these molecules, this research underscores the value of exploring novel backbones like 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one for new antimicrobial strategies (Hiremathad et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-11-19-15(6-8-16-9-7-15)12-17(14)10-13-4-2-1-3-5-13/h1-5,16H,6-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVBHRPXYZGPBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)CO2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702233 |
Source


|
| Record name | 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
CAS RN |
151096-96-7 |
Source


|
| Record name | 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












